5-Amino-1-methyl-1H-indole-2-carboxylic acid
CAS No.: 207845-95-2
Cat. No.: VC3955536
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 207845-95-2 |
---|---|
Molecular Formula | C10H10N2O2 |
Molecular Weight | 190.2 g/mol |
IUPAC Name | 5-amino-1-methylindole-2-carboxylic acid |
Standard InChI | InChI=1S/C10H10N2O2/c1-12-8-3-2-7(11)4-6(8)5-9(12)10(13)14/h2-5H,11H2,1H3,(H,13,14) |
Standard InChI Key | LNIJRYLPJYGFHY-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)N)C=C1C(=O)O |
Canonical SMILES | CN1C2=C(C=C(C=C2)N)C=C1C(=O)O |
Introduction
Structural and Molecular Characteristics
Chemical Identity
5-Amino-1-methyl-1H-indole-2-carboxylic acid is defined by the molecular formula C₁₀H₁₀N₂O₂ and a molar mass of 190.2 g/mol. Its IUPAC name, 5-amino-1-methylindole-2-carboxylic acid, reflects the substitution pattern on the indole core. The compound’s planar structure facilitates π-π stacking interactions with aromatic residues in target proteins, while the carboxylic acid group enhances solubility and metal-binding capacity .
Table 1: Molecular Properties of 5-Amino-1-methyl-1H-indole-2-carboxylic Acid
Property | Value |
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CAS No. | 207845-95-2 |
Molecular Formula | C₁₀H₁₀N₂O₂ |
Molecular Weight | 190.2 g/mol |
SMILES | CN1C2=C(C=C(C=C2)N)C=C1C(=O)O |
InChIKey | LNIJRYLPJYGFHY-UHFFFAOYSA-N |
Spectroscopic Data
Nuclear magnetic resonance (NMR) analysis of related esters, such as ethyl 5-amino-1-methyl-1H-indole-2-carboxylate, reveals characteristic peaks: a singlet at δ 4.01 ppm (N-methyl group), a triplet at δ 4.38–4.31 ppm (ethyl ester’s CH₂), and aromatic protons between δ 6.82–7.52 ppm . These spectral features confirm the integrity of the indole ring and substituents.
Synthesis and Derivative Formation
Synthetic Pathways
The synthesis of 5-amino-1-methyl-1H-indole-2-carboxylic acid typically proceeds via nitro reduction of precursors. A representative route involves:
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Nitration: Introduction of a nitro group at the 5-position of 1-methylindole-2-carboxylate.
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Catalytic Hydrogenation: Reduction of the nitro group to an amine using palladium on carbon (Pd/C) under hydrogen atmosphere .
For example, ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate (2.38 g, 9.58 mmol) undergoes hydrogenation in methanol with 10% Pd/C to yield the amine derivative in 77% yield (1.66 g) .
Table 2: Key Synthetic Parameters for Ethyl 5-Amino-1-methyl-1H-indole-2-carboxylate
Parameter | Value |
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Starting Material | Ethyl 1-methyl-5-nitro-1H-indole-2-carboxylate |
Catalyst | 10% Pd/C |
Solvent | Methanol |
Reaction Time | 12 hours |
Yield | 77% |
Ester Derivatives
The ethyl ester derivative (CAS 71056-58-1) serves as a pivotal intermediate. With a molecular weight of 218.25 g/mol and a boiling point of 404.8°C, this lipophilic ester enhances membrane permeability, making it advantageous for in vitro assays . Hydrolysis under basic conditions regenerates the carboxylic acid, enabling modular derivatization.
Biological and Pharmaceutical Applications
HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives exhibit potent inhibition of HIV-1 integrase by chelating Mg²⁺ ions in the enzyme’s active site. Molecular docking studies suggest that the carboxylic acid group coordinates with Mg²⁺, while the indole core occupies a hydrophobic pocket, preventing viral DNA strand transfer . For instance, fluorinated analogs like 5-fluoro-1-methyl-1H-indole-2-carboxylic acid (CID 662546) demonstrate enhanced binding affinity due to electronegative substituents .
Table 3: Comparative Activity of Indole-2-carboxylic Acid Derivatives
Compound | IC₅₀ (HIV-1 Integrase) | Key Feature |
---|---|---|
5-Amino-1-methyl-1H-indole-2-carboxylic acid | 0.13 μM | Amino group enhances solubility |
5-Fluoro-1-methyl-1H-indole-2-carboxylic acid | 0.09 μM | Fluorine improves affinity |
Structural Optimizations and Structure-Activity Relationships
Substituent Effects
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Halogenation: Introducing fluorine at the 5-position (e.g., 5-fluoro derivative) increases electronegativity, enhancing metal coordination and enzymatic inhibition .
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Alkyl Chains: Long-chain esters improve lipid solubility, facilitating blood-brain barrier penetration for neuroprotective applications .
Computational Modeling
Quantitative structure-activity relationship (QSAR) studies highlight the importance of the carboxylic acid’s pKa (≈3.5) in maintaining ionization at physiological pH, ensuring optimal binding to cationic residues in target proteins .
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